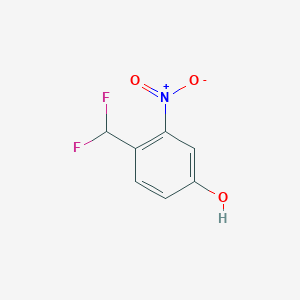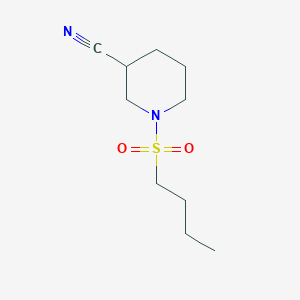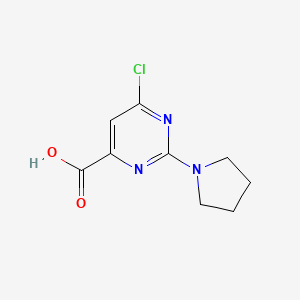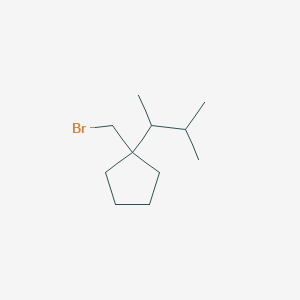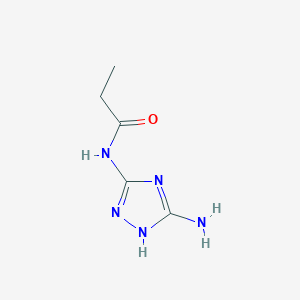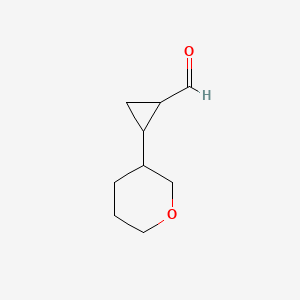
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O₂. It features a cyclopropane ring attached to an oxane ring and an aldehyde group. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an oxane derivative. One common method is the reaction of oxane with a suitable cyclopropanation reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring and cyclopropane ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products
Oxidation: 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(Oxan-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives of the oxane and cyclopropane rings.
Applications De Recherche Scientifique
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde
- 2-(Oxan-4-yl)cyclopropane-1-carbaldehyde
- 2-(Oxan-3-yl)cyclopropane-1-methanol
Uniqueness
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde is unique due to the specific positioning of the oxane and cyclopropane rings, as well as the presence of the aldehyde group
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(oxan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h5,7-9H,1-4,6H2 |
Clé InChI |
CKZGFDLZLKMQTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C2CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




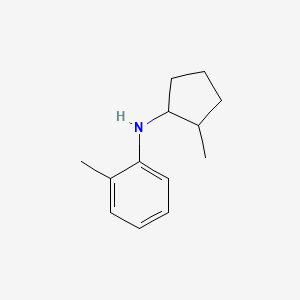
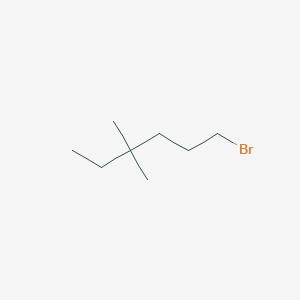
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
